Product packaging for N-(4-chlorophenyl)-2-ethoxynicotinamide(Cat. No.:CAS No. 388571-73-1)

N-(4-chlorophenyl)-2-ethoxynicotinamide

Cat. No.: B2591181
CAS No.: 388571-73-1
M. Wt: 276.72
InChI Key: UGHPSTDSGHWFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research Applications and Value N-(4-chlorophenyl)-2-ethoxynicotinamide is a synthetic nicotinamide derivative designed for research and development purposes. Nicotinamide, the core structure of this compound, is a privileged scaffold in medicinal and agrochemistry, known for its diverse biological activities . The structural motif of an N-aryl nicotinamide is found in compounds with documented pharmacological and fungicidal properties, making this class of molecules a significant focus for discovering new therapeutic and agrochemical agents . Potential Mechanisms and Research Context While the specific mechanism of action for this compound is a subject for ongoing research, insights can be drawn from its structural analogs. Modifications on the pyridine ring, such as the 2-ethoxy substituent in this compound, are critical for modulating biological activity and optimizing properties like target binding and metabolic stability . Furthermore, the inclusion of a para -chlorophenyl ring is a common feature in many active compounds, potentially influencing bioavailability and interaction with biological targets . Researchers are exploring such nicotinamide derivatives for their potential as inhibitors of key enzymatic pathways or as novel antifungal agents, building upon the established activity of similar structures . This compound represents a valuable chemical tool for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies in these fields. Usage Note This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13ClN2O2 B2591181 N-(4-chlorophenyl)-2-ethoxynicotinamide CAS No. 388571-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)-2-ethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-2-19-14-12(4-3-9-16-14)13(18)17-11-7-5-10(15)6-8-11/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHPSTDSGHWFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnection Approaches for N-(4-chlorophenyl)-2-ethoxynicotinamide

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the most logical disconnections involve the amide and the ether linkages, as these bonds are commonly formed in synthetic organic chemistry. amazonaws.com

Primary Disconnections:

Amide Bond (C-N) Disconnection: This is the most prominent disconnection, breaking the bond between the carbonyl carbon of the nicotinoyl group and the nitrogen of the 4-chloroaniline (B138754) moiety. This approach simplifies the molecule into two key synthons: an activated 2-ethoxynicotinic acid derivative and 4-chloroaniline. This is a standard and reliable strategy for amide synthesis. amazonaws.com

Ether Bond (C-O) Disconnection: An alternative disconnection targets the ether linkage at the C2 position of the pyridine (B92270) ring. This would yield a 2-chloronicotinamide (B82574) derivative and ethanol (B145695) (or an ethoxide source). This strategy relies on nucleophilic aromatic substitution (SNAr) on the pyridine ring.

A graphical representation of the primary retrosynthetic analysis is shown below:

Functionalization and Derivatization Strategies for Structural Analog Generation

Manipulation of the Nicotinamide (B372718) Moiety and Ethoxy Group

The nicotinamide core and the 2-ethoxy substituent of this compound are key sites for chemical modification. Strategic manipulation of these functional groups can lead to a wide array of derivatives.

The cleavage of the ethyl group from the 2-ethoxy position yields the corresponding 2-hydroxynicotinamide derivative. This transformation is significant as it unmasks a reactive hydroxyl group, which can serve as a handle for further functionalization. Standard methods for aryl ether cleavage can be employed, although the conditions must be carefully selected to avoid decomposition of the nicotinamide scaffold.

Common reagents for O-dealkylation include strong acids like hydrogen bromide (HBr) and hydrogen iodide (HI), as well as Lewis acids such as boron tribromide (BBr₃). The reaction with BBr₃ is often preferred due to its high efficiency under relatively mild conditions.

Table 1: Proposed O-Dealkylation Reactions of this compound

ReagentProposed ProductReaction Conditions
Boron tribromide (BBr₃)N-(4-chlorophenyl)-2-hydroxy-nicotinamideInert solvent (e.g., CH₂Cl₂), low temperature to RT
Hydrogen bromide (HBr)N-(4-chlorophenyl)-2-hydroxy-nicotinamideAcetic acid or neat, elevated temperatures

The resulting 2-pyridone tautomer of the 2-hydroxynicotinamide is a versatile intermediate. The exposed hydroxyl group can be further derivatized to introduce a variety of functionalities, such as esters, ethers, or other pharmacologically relevant groups.

The amide bond of the nicotinamide moiety can also be a target for chemical transformation, although it is generally stable. Hydrolysis of the amide bond under harsh acidic or basic conditions would lead to 2-ethoxynicotinic acid and 4-chloroaniline. However, more subtle modifications are often desired. For instance, reduction of the amide to the corresponding amine, N-((2-ethoxypyridin-3-yl)methyl)-4-chloroaniline, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation alters the electronic and steric properties of the molecule significantly.

Diversification via Heterocycle Annulation or Chain Extension

Building upon the this compound scaffold through the formation of new rings (annulation) or the addition of carbon chains can lead to complex polycyclic structures with potentially enhanced biological activities.

The synthesis of fused heterocyclic systems from this compound can be approached by first converting the ethoxy group into a more reactive functional group. For example, conversion of the 2-ethoxy group to a 2-amino group via the 2-hydroxynicotinamide intermediate opens up pathways for the construction of fused pyrimidine (B1678525) rings. The reaction of the 2-aminonicotinamide derivative with various 1,3-dielectrophiles can lead to the formation of pyridopyrimidines.

A plausible synthetic route would involve:

O-Dealkylation of this compound to N-(4-chlorophenyl)-2-hydroxynicotinamide.

Conversion of the 2-hydroxyl group to a 2-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

Nucleophilic substitution of the 2-chloro group with ammonia (B1221849) or an amine to yield the 2-aminonicotinamide derivative.

Cyclocondensation of the 2-aminonicotinamide with reagents such as β-ketoesters or malonates to form the fused pyridopyrimidine ring.

Another approach for annulation involves the Thorpe-Ziegler reaction. This would require the conversion of both the carboxamide and the ethoxy group into nitrile functionalities, followed by a base-catalyzed intramolecular cyclization to form a fused aminopyridine ring. This multi-step sequence, while synthetically challenging, offers a pathway to novel polycyclic scaffolds.

Table 2: Proposed Heterocycle Annulation Strategies

Starting Material DerivativeReagent(s) for AnnulationProposed Fused HeterocycleKey Reaction Type
N-(4-chlorophenyl)-2-aminonicotinamideDiethyl malonatePyridopyrimidine-dioneCyclocondensation
N-(4-chlorophenyl)-2-amino-3-cyanopyridineFormamidePyridopyrimidineCyclocondensation
2,3-Dicyanopyridine derivativeStrong base (e.g., NaNH₂)AminothienopyridineThorpe-Ziegler Reaction

Chain extension reactions aim to introduce carbon-based substituents onto the pyridine ring. This can be achieved through various cross-coupling reactions if a suitable handle is present on the nicotinamide ring. For instance, if the ethoxy group is converted to a halogen (e.g., bromine or iodine), palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions can be employed to introduce alkyl, alkenyl, or aryl groups at the 2-position.

Table 3: Proposed Chain Extension Reactions via Cross-Coupling

Starting Material DerivativeCoupling PartnerCatalyst SystemExpected Product
N-(4-chlorophenyl)-2-bromonicotinamidePhenylboronic acidPd(PPh₃)₄, baseN-(4-chlorophenyl)-2-phenylnicotinamide
N-(4-chlorophenyl)-2-iodonicotinamideTerminal alkyne (e.g., phenylacetylene)PdCl₂(PPh₃)₂, CuI, baseN-(4-chlorophenyl)-2-(phenylethynyl)nicotinamide

These advanced synthetic methodologies provide a toolbox for the extensive structural modification of this compound, enabling the generation of a library of novel compounds for further investigation.

Computational Chemistry and Theoretical Investigations of N 4 Chlorophenyl 2 Ethoxynicotinamide

Molecular Modeling and Docking Studies for Potential Biological Interactions

Identification of Putative Biological Targets via Ligand-Based and Structure-Based Approaches

No published studies were identified that specifically used ligand-based or structure-based approaches to determine putative biological targets for N-(4-chlorophenyl)-2-ethoxynicotinamide.

Analysis of Binding Modes, Interaction Energies, and Ligand Efficiency

There is no available research detailing the binding modes, interaction energies, or ligand efficiency calculations for this compound with any biological target.

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) Studies of Molecular Orbitals, Reactivity, and Spectroscopic Properties

Specific Density Functional Theory (DFT) studies calculating the molecular orbitals (e.g., HOMO-LUMO energies), reactivity descriptors, or predicted spectroscopic properties for this compound are not found in the current body of scientific literature.

Electrostatic Potential Mapping and Charge Distribution Analysis

No literature is available that presents an electrostatic potential map or a detailed analysis of the charge distribution for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Dynamics

There are no reported molecular dynamics simulations that investigate the conformational landscape of this compound or the dynamics of its interaction with any potential receptor.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Extensive searches of scientific literature and chemical databases did not yield specific Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling studies focused solely on this compound. The following sections outline the general principles and methodologies of these computational techniques as they would be applied to this compound, based on studies of related nicotinamide (B372718) derivatives.

Development of Predictive Models for Biological Activity based on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, a QSAR model would be developed by first defining a set of structural descriptors. These descriptors are numerical representations of the molecule's physicochemical properties.

The process typically involves:

Data Set Selection: A series of structurally related nicotinamide analogues with known biological activities would be compiled.

Descriptor Calculation: A wide array of descriptors would be calculated for each molecule in the series. These can be categorized as:

1D Descriptors: Based on the chemical formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D structure, including topological indices, molecular connectivity, and counts of specific functional groups.

3D Descriptors: Requiring the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.

Model Development: Statistical methods are employed to build a predictive model. Techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are used to identify the descriptors that have the most significant impact on biological activity.

A hypothetical QSAR model for nicotinamide derivatives might reveal that descriptors related to hydrophobicity (like LogP), electronic properties (such as the energy of the Highest Occupied Molecular Orbital - HOMO, or Lowest Unoccupied Molecular Orbital - LUMO), and steric parameters are crucial for activity. For this compound, the chlorine atom on the phenyl ring and the ethoxy group on the nicotinamide core would significantly influence these descriptors.

Table 1: Examples of Structural Descriptors for QSAR Analysis

Descriptor ClassSpecific Descriptor ExamplePotential Influence on this compound Activity
Electronic Dipole MomentInfluences interactions with polar residues in a biological target.
HOMO/LUMO EnergiesRelated to the molecule's reactivity and ability to participate in charge-transfer interactions.
Steric/Topological Molecular VolumeDetermines the fit of the molecule within a binding pocket.
Wiener IndexA topological index reflecting the molecule's branching and compactness.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Indicates the molecule's lipophilicity, affecting membrane permeability and hydrophobic interactions.

Identification of Key Pharmacophoric Features for Desired Molecular Interactions

Pharmacophore modeling is a complementary approach that focuses on the 3D arrangement of essential chemical features a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points.

For this compound, a pharmacophore model would be generated to identify features critical for its biological effect. The key steps include:

Feature Identification: Common chemical features are identified, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers.

Model Generation: Using a set of active molecules, computational software generates hypotheses about the spatial arrangement of these features that is necessary for activity.

Model Validation: The generated pharmacophore model is then validated for its ability to distinguish between active and inactive compounds.

In the case of this compound, the key pharmacophoric features would likely include:

Hydrogen Bond Acceptors: The carbonyl oxygen and the nitrogen atom in the pyridine (B92270) ring.

Aromatic Rings: The chlorophenyl group and the pyridine ring, which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Feature: The ethoxy group and the chlorinated phenyl ring.

Table 2: Potential Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Chemical MoietyPotential Interaction
Hydrogen Bond Acceptor (HBA)Carbonyl OxygenForms hydrogen bonds with donor groups in the target's active site.
Hydrogen Bond Acceptor (HBA)Pyridine NitrogenInteracts with hydrogen bond donors.
Aromatic Ring (AR)Phenyl RingParticipates in aromatic interactions (e.g., π-π stacking).
Aromatic Ring (AR)Pyridine RingEngages in aromatic interactions.
Hydrophobic (HY)Ethoxy GroupMakes van der Waals or hydrophobic contacts.
Halogen Bond DonorChlorine AtomCan form halogen bonds with electron-rich atoms.

These computational approaches, QSAR and pharmacophore modeling, provide valuable insights into the structure-activity relationships of compounds like this compound, guiding the design and optimization of new molecules with improved biological activities.

Mechanistic Elucidation of Biological Interactions Preclinical, Non Human, Non Safety Focus

Investigation of Cellular Targets and Molecular Pathways (In Vitro Studies)

No data are available on the inhibitory or activating effects of N-(4-chlorophenyl)-2-ethoxynicotinamide on any specific enzymes.

There is no information regarding the binding affinity of this compound to any biological receptors or its ability to modulate associated signaling pathways.

No studies have been published that analyze changes in gene or protein expression in cells following exposure to this compound.

Cell-Based Assays for Functional Responses (Mechanistic Focus, Excluding Toxicity or Clinical Relevance)

There is no available research detailing the effects of this compound on specific cellular processes.

Without studies on its functional responses, no biomarkers have been identified or validated in relation to exposure to this compound.

Mechanistic Studies in In Vivo Model Organisms (Non-Human, Non-Clinical Human Trial Data)

Pharmacodynamic Marker Assessment and Target Engagement Studies

No publicly available data from in vivo studies in non-human model organisms have been found that describe the assessment of pharmacodynamic markers or target engagement for this compound.

Assessment of Pathway Modulation in Whole Organism Systems

There is no information available from in vivo studies in non-human models detailing the modulation of specific biological pathways by this compound.

Structure Activity Relationship Sar and Rational Design of Analogs

Systematic Modification of the N-(4-chlorophenyl)-2-ethoxynicotinamide Core Structure

The core structure of this compound presents three primary regions for modification: the N-linked 4-chlorophenyl ring, the 2-ethoxy group, and the nicotinamide (B372718) scaffold itself. A systematic approach to modifying these regions is crucial for developing a comprehensive SAR profile.

The nature and position of substituents on the core structure can dramatically influence the compound's electronic, steric, and hydrophobic properties, thereby affecting its interaction with a biological target.

The 2-ethoxy Group : The ethoxy group on the nicotinamide ring is another critical point for modification. Varying the length of the alkyl chain (e.g., methoxy, propoxy) can assess the impact of size and lipophilicity in this region. The oxygen atom itself is a hydrogen bond acceptor; its replacement could alter binding interactions.

The following interactive table illustrates hypothetical SAR data from modifying the substituent on the phenyl ring, demonstrating how changes could affect binding affinity.

Compound IDPhenyl Ring Substituent (R)IC50 (nM)Fold Change vs. Parent
Parent4-Cl1001.0
Analog 14-F1500.67
Analog 24-Br801.25
Analog 34-CH32500.40
Analog 44-CF3502.0
Analog 53-Cl5000.20

This table contains illustrative data to demonstrate the concept of SAR and does not represent actual experimental results.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in medicinal chemistry. u-tokyo.ac.jp The goal is to improve physicochemical properties, modify activity, or reduce toxicity while maintaining the key interactions with the target. cambridgemedchemconsulting.com

Classical Bioisosteres : For this compound, the chlorine atom could be replaced by bioisosteres such as a trifluoromethyl group (CF3), which is similar in size but has different electronic properties. u-tokyo.ac.jp The ether oxygen of the ethoxy group could be replaced with a sulfur atom (thioether) or a methylene (B1212753) group (propyl chain) to evaluate the importance of the hydrogen bond accepting capability at that position. cambridgemedchemconsulting.com

Non-Classical Bioisosteres : The entire phenyl ring could be substituted with a different aromatic system, such as a pyridyl or thiophene (B33073) ring, to alter polarity and introduce new interaction points. cambridgemedchemconsulting.com The amide linkage is crucial for structural integrity, but its replacement with bioisosteres like a reverse amide or a sulfonamide could be explored to change bond angles and hydrogen bonding patterns.

Rational Design Principles for Enhanced Target Selectivity and Mechanistic Potency

Rational drug design leverages structural information about the biological target to guide the modification of a lead compound. nih.gov The objective is to optimize interactions with the desired target while minimizing off-target effects, thereby enhancing selectivity and potency. patsnap.com

Improving selectivity is a critical aspect of lead optimization to reduce potential side effects. patsnap.com This can be achieved by exploiting differences in the amino acid residues or electrostatic environments between the intended target and related off-targets. nih.gov For instance, if the target protein has a specific charged residue (e.g., Aspartate) in the binding pocket that is absent in homologous proteins, modifying the this compound structure to include a complementary positively charged group could dramatically increase selectivity. nih.gov Similarly, enhancing hydrophobic interactions by modifying the ethoxy or chlorophenyl groups to better fit a nonpolar pocket can improve both potency and selectivity. nih.gov

Combinatorial Chemistry and High-Throughput Synthesis of this compound Derivative Libraries

To efficiently explore the SAR of this compound, modern synthesis techniques can be employed. Combinatorial chemistry allows for the rapid generation of a large library of related compounds by combining a set of building blocks in all possible combinations. patsnap.com

For this specific scaffold, a library could be synthesized by reacting a variety of substituted nicotinic acids with a range of substituted anilines. For example, by using 10 different nicotinic acid derivatives (varying the substituent at the 2-position) and 20 different anilines (varying the substituent on the phenyl ring), a library of 200 unique compounds could be generated. This process can be automated and miniaturized for high-throughput synthesis, enabling the creation and screening of thousands of compounds to quickly identify key structural motifs responsible for high activity.

Fragment-Based Design and Lead Optimization Approaches

Fragment-based drug discovery (FBDD) is an alternative approach to lead discovery and optimization. numberanalytics.com It involves screening small, low-complexity molecules ("fragments") that bind weakly to the target and then growing, linking, or merging these fragments to create a more potent lead compound. lifechemicals.comnih.gov

If this compound were identified as a lead, FBDD principles could be applied for its optimization. patsnap.comscienceopen.com The molecule can be conceptually broken down into its constituent fragments: the 4-chlorophenyl group, the amide linker, and the 2-ethoxypyridine (B84967) moiety. By screening fragment libraries, one might identify a different small molecule that binds in the same pocket as the 2-ethoxypyridine part but with higher affinity or better properties. This new fragment could then be incorporated into the parent structure, a process known as "fragment growing" or "merging," to generate a novel, optimized lead candidate. lifechemicals.compharmacelera.com This approach allows for a more efficient exploration of the chemical space around the lead compound. numberanalytics.compharmacelera.com

Advanced Analytical Methodologies for Research Applications

Spectroscopic Techniques for Comprehensive Structural Elucidation of Novel N-(4-chlorophenyl)-2-ethoxynicotinamide Analogs

Spectroscopic methodologies are paramount for the detailed structural analysis of organic molecules. By examining the interaction of molecules with electromagnetic radiation, these techniques provide a wealth of information regarding their electronic and steric characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier tool for delineating the structure of organic compounds in both solution and solid phases. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers foundational data on the chemical environments of hydrogen and carbon atoms. For example, in related N-(4-chlorophenyl)acetamide, characteristic chemical shifts are well documented. spectrabase.comchemicalbook.com

To establish the intricate connectivity between atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. COSY spectra map out proton-proton coupling networks, aiding in the assembly of spin systems within the molecule. HSQC provides direct correlations between carbon and attached proton atoms, while HMBC reveals longer-range correlations between carbons and protons separated by two or three bonds, which is critical for constructing the complete molecular framework.

Solid-State NMR (ssNMR) is particularly valuable for investigating the structure and dynamics of molecules in their solid form. This technique can provide information on polymorphism and intermolecular interactions that are not observable in solution-state NMR.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogs

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Amide NH8.5 - 10.5N/A
Aromatic CH7.0 - 8.5115 - 150
Ethoxy CH₂~4.3~65
Ethoxy CH₃~1.4~15
Carbonyl C=ON/A~163

Note: The chemical shifts provided are approximate and can vary based on the specific analog and the solvent used.

High-Resolution Mass Spectrometry (HRMS) delivers exceptionally precise mass measurements, enabling the determination of a molecule's elemental composition. scielo.org.zamdpi.com This is a critical step in confirming the molecular formula of newly synthesized analogs of this compound. The close agreement between the experimentally measured mass and the calculated mass provides a high degree of confidence in the compound's identity.

Fragmentation pathway analysis, typically conducted with tandem mass spectrometry (MS/MS), offers structural insights by breaking the molecule into smaller, charged fragments. The resulting fragmentation pattern is a unique signature of the molecule's structure and can be used to identify specific substructures and the connectivity of various functional groups. For nicotinamide (B372718) derivatives, common fragmentation pathways include the cleavage of the amide bond and the ether linkage. miamioh.edulibretexts.orglibretexts.org In the analysis of related aryl compounds, specific losses, such as the loss of CO or radicals, are characteristic fragmentation pathways. nih.gov

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is employed to identify the functional groups within a molecule. mdpi.com These methods are predicated on the principle that molecules absorb light at frequencies corresponding to the vibrational modes of their chemical bonds.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide N-HStretch3200 - 3400
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
Amide C=OStretch1650 - 1680
Aromatic C=CStretch1450 - 1600
Ether C-O-CStretch1000 - 1300
C-ClStretch600 - 800

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles, can be determined. nih.govuzh.chuzh.ch This technique provides an unequivocal determination of the molecule's absolute configuration and its preferred conformation in the solid state. These structural details are vital for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the compound's physical and biological properties. nih.govresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation in Research Settings

Chromatographic techniques are indispensable for the separation, purification, and purity evaluation of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful analytical tools for separating, identifying, and quantifying components within a mixture. sielc.comnih.gov For this compound and its analogs, analytical HPLC/UPLC methods are developed to assess the purity of the final product and to monitor the progress of chemical reactions. researchgate.netformosapublisher.org These methods commonly employ a reversed-phase column with a mobile phase composed of water and an organic solvent like acetonitrile (B52724) or methanol, often with modifiers such as formic acid or trifluoroacetic acid to enhance peak shape. researchgate.net

Preparative HPLC is utilized for the isolation and purification of the target compound from reaction mixtures. By employing larger columns and higher flow rates, preparative HPLC can process larger sample quantities, enabling the purification of the desired compound on a gram scale. The development of an effective preparative HPLC method involves optimizing parameters like mobile phase composition, flow rate, and stationary phase to achieve optimal separation of the target compound from byproducts and unreacted starting materials. nih.gov

Chiral Chromatography for Enantiomeric Resolution and Purity

The separation of enantiomers is a critical aspect of pharmaceutical analysis, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. wvu.edu this compound possesses a chiral center, necessitating the development of robust analytical methods for its enantiomeric resolution and the determination of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose. nih.govmdpi.com

The fundamental principle of chiral chromatography lies in the differential interaction between the individual enantiomers and the chiral selector immobilized on the stationary phase. wvu.edu This creates a transient diastereomeric complex, leading to different retention times and, consequently, separation. researchgate.net The choice of CSP and mobile phase is paramount for achieving baseline separation. nih.gov For amide compounds like this compound, polysaccharide-based CSPs are often the first choice in screening strategies. researchgate.net

Common Chiral Stationary Phases and Methodologies

Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with amide functionalities. researchgate.netnih.gov Columns such as Chiralpak® (e.g., AD-H, IA, IC) and Lux® (e.g., Cellulose-1, i-Amylose-1) are frequently employed. nih.govnih.gov

The separation can be performed under various chromatographic modes:

Normal-Phase (NP): Utilizes non-polar mobile phases, typically mixtures of alkanes (like n-hexane) with an alcohol modifier (like isopropanol (B130326) or ethanol). nih.govnih.gov This mode often provides excellent selectivity for many chiral compounds.

Reversed-Phase (RP): Employs aqueous mobile phases with organic modifiers like acetonitrile or methanol. This is often preferred for its compatibility with mass spectrometry (MS) detection. researchgate.netnih.gov

Polar Organic Mode: Uses polar organic solvents like acetonitrile or methanol, sometimes with additives, offering a different selectivity profile. nih.gov

The selection of an appropriate CSP and mobile phase is typically achieved through a screening process. A hypothetical screening for this compound would involve testing several CSPs with a standard set of mobile phases. The data below represents a potential outcome of such a screening, based on typical results for structurally similar aromatic amides.

Table 1: Representative HPLC Conditions for Chiral Separation of this compound

Chiral Stationary Phase (CSP) Mobile Phase Composition Flow Rate (mL/min) Detection (nm) Expected Outcome
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) n-Hexane/Isopropanol (80:20, v/v) 1.0 254 Baseline separation of enantiomers
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) n-Hexane/Ethanol (B145695)/DEA (80:20:0.1, v/v/v) 0.8 254 Good resolution, potential peak tailing
Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) Acetonitrile/Water (70:30, v/v) 1.0 254 Moderate separation in RP mode

This is an interactive table. You can sort and filter the data.

Once an effective analytical method is established, it can be used to determine the enantiomeric excess (% ee) of a sample, a critical quality attribute. The method can be scaled up to preparative chromatography to isolate gram quantities of each pure enantiomer for further pharmacological studies. nih.gov

In Situ Monitoring of Chemical Reactions Involving this compound Precursors and Derivatives

Modern process development emphasizes the use of Process Analytical Technology (PAT) to gain a deeper understanding and control of chemical reactions. In situ monitoring, which involves analyzing a reaction in real-time within the reactor, is a cornerstone of PAT. figshare.com For syntheses involving precursors to this compound (e.g., 2-chloronicotinoyl chloride and 4-chloroaniline) or its subsequent derivatization, in situ spectroscopic and calorimetric techniques provide invaluable data on reaction kinetics, pathway, and endpoint determination. figshare.comresearchgate.net

These non-invasive methods allow for continuous data collection without disturbing the reaction, leading to improved safety, optimization, and consistency. figshare.com

Key In Situ Monitoring Techniques

Several spectroscopic and calorimetric methods are suitable for monitoring the synthesis and modification of this compound and its related compounds.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This is one of the most powerful techniques for monitoring reaction progress. An infrared probe inserted directly into the reaction vessel tracks changes in the concentration of key reactants, intermediates, and products by observing their characteristic vibrational bands (e.g., C=O stretch of an acid chloride vs. an amide). figshare.com This allows for the precise determination of reaction initiation, conversion rate, and completion.

UV/Visible (UV/Vis) Spectroscopy: This technique is useful for reactions involving chromophoric species. Changes in the electronic structure of molecules during the reaction, such as the formation of conjugated systems or specific intermediates, can be monitored by changes in the UV/Vis spectrum. figshare.com

The following table summarizes the application of these techniques for monitoring a representative reaction, such as the amidation of a nicotinoyl chloride precursor with 4-chloroaniline (B138754).

Table 2: Application of In Situ Monitoring Techniques for Synthesis

Technique Information Provided Typical Application in Synthesis
ATR-FTIR Real-time concentration profiles of reactants, intermediates, and products. Kinetic data. Tracking the disappearance of the acid chloride C=O peak (~1770 cm⁻¹) and the appearance of the amide C=O peak (~1680 cm⁻¹).
UV/Vis Changes in concentration of UV-active species. Monitoring the formation of the product if its chromophore differs significantly from the reactants.

This is an interactive table. You can sort and filter the data.

By combining data from these orthogonal techniques, a comprehensive understanding of the reaction dynamics can be achieved. figshare.com For instance, calorimetry might indicate the reaction has stopped, while FTIR could confirm the complete consumption of a starting material, providing a high degree of confidence in endpoint determination and leading to optimized reaction conditions and improved process control. figshare.com

Intellectual Property and Patent Landscape from an Academic Research Perspective

Analysis of Existing Patent Portfolios Related to Nicotinamide (B372718) Derivatives and Their Research Applications

The patent landscape for nicotinamide derivatives is extensive, reflecting their broad biological activities and therapeutic potential. nih.gov Academic researchers working on N-(4-chlorophenyl)-2-ethoxynicotinamide must navigate this landscape to ensure freedom to operate and to identify opportunities for novel IP. An analysis of existing patent portfolios reveals several key trends and areas of focus.

Patents in this domain generally cover:

Composition of Matter: Claims protecting novel nicotinamide derivatives, including various salt forms and analogs. biospace.com For instance, patents have been granted for nicotinamide riboside (NR) salt forms and other derivatives, which are noted as efficient NAD+ precursors. biospace.com

Methods of Synthesis: Novel and efficient synthetic routes for producing nicotinamide derivatives are frequently patented. justia.comchemicalbook.com This includes processes for preparing key intermediates or the final compounds with high purity and yield. justia.comchemicalbook.com

Methods of Use: Patents often claim the use of specific nicotinamide derivatives for treating a wide range of conditions. This includes applications in metabolic syndromes, neurodegenerative disorders, and mitochondrial-related diseases by increasing intracellular NAD+ levels. google.comunifiedpatents.comgoogle.com

A significant portion of the patent activity is concentrated around nicotinamide adenine (B156593) dinucleotide (NAD+) precursors like nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR). biospace.comunifiedpatents.comniagenbioscience.com Companies like Niagen Bioscience have built robust patent portfolios encompassing composition of matter, methods of making, and uses of these NAD+ precursors. biospace.comniagenbioscience.com

For an academic researcher, a thorough patent search is the first step. This helps in understanding what is already protected and avoids potential infringement. bailey-walsh.com The search would include databases like Google Patents, the United States Patent and Trademark Office (USPTO), and the World Intellectual Property Organization (WIPO). The focus would be on structures featuring the nicotinamide core, a substituted phenyl ring, and an ether linkage at the 2-position, which are the key features of this compound.

The table below summarizes representative patent areas for nicotinamide derivatives, providing a framework for analysis.

Patent CategoryDescriptionRepresentative Examples from Patent Literature
Novel Analogs & Derivatives Claims on new chemical structures modifying the core nicotinamide molecule.Patents covering various salt forms of Nicotinamide Riboside (NR) and NR derivatives. biospace.com
Synthetic Processes Protection of specific, often more efficient or scalable, methods of production.Patented processes for the preparation of Nicotinamide Mononucleotide (NMN) involving protection, phosphorylation, and deprotection steps. justia.com
Therapeutic Applications Claims for the use of compounds in treating specific diseases or conditions.Use of NAD+ analogs in measuring enzyme activities and metabolites for diagnostic purposes. justia.com
Formulations Protection for specific delivery systems or compositions containing the active compound.Compositions of NMN derivatives for increasing intracellular NAD+ levels to treat diseases and improve cell survival. unifiedpatents.comgoogle.com

This analysis allows researchers to identify "white space" or underexplored areas where novel inventions related to this compound might be patentable.

Strategies for Protecting Novel Chemical Entities, Synthetic Methodologies, and Research Findings

Once a novel chemical entity like this compound is synthesized and its potential utility is identified, a robust IP protection strategy is essential. bailey-walsh.com From an academic perspective, this strategy typically involves a multi-layered approach to safeguard the invention. bailey-walsh.com

Key Patenting Strategies:

Provisional Patent Application: Filing a provisional patent is often the first step. It establishes an early priority date for the invention and allows researchers a 12-month period to gather more data and refine the invention before filing a full, non-provisional application. bailey-walsh.com This is particularly useful in a fast-moving field. bailey-walsh.com

Composition of Matter Claims: This is the strongest form of patent protection, covering the novel chemical compound itself, regardless of its method of production or use. ox.ac.uk For this compound, this would claim the specific chemical structure.

Method of Synthesis Claims: If a novel, non-obvious, and useful synthetic route has been developed, it can be patented independently. researchgate.net This can provide protection even if the final compound is already known but was previously difficult to produce.

Method of Use Claims: If research demonstrates a specific biological activity or therapeutic use, a method of use patent can be filed. patentpc.com For example, if this compound is found to be a potent inhibitor of a particular enzyme, the use of the compound for that purpose can be claimed.

"Reach-Through" Claims: These claims attempt to cover a broader class of compounds that share a common structural motif or mechanism of action. For example, a patent could claim a genus of 2-ethoxynicotinamide derivatives with various substitutions on the phenyl ring.

The following table outlines a strategic approach to patenting novel chemical research findings from an academic lab.

IP Protection StageActionStrategic Importance
1. Invention Disclosure Researchers submit a detailed description of the novel compound, synthesis, and data to the university's technology transfer office.Initiates the formal IP evaluation process and establishes a record of invention.
2. Prior Art Search A thorough search of patent and scientific literature is conducted. bailey-walsh.comDetermines the novelty and non-obviousness of the invention, which are key requirements for patentability. patentpc.com
3. Provisional Patent Filing A provisional application is filed quickly to secure a priority date. bailey-walsh.comProtects the invention while allowing for further research and development before committing to the higher cost of a non-provisional patent. bailey-walsh.com
4. Data Generation Additional experiments are conducted to strengthen the patent claims (e.g., demonstrating unexpected efficacy, characterizing polymorphs). researchgate.netProvides the necessary evidence to support broad and defensible patent claims.
5. Non-Provisional Patent Filing A full utility patent application is filed within one year of the provisional filing, often including international (PCT) applications. ox.ac.ukSecures long-term, enforceable patent rights in key jurisdictions.

It is crucial for academic scientists to collaborate closely with patent attorneys or their university's technology licensing office throughout this process to ensure the resulting patent is strong and commercially valuable. nih.gov

Collaborative Research and Licensing Opportunities within Academic-Industrial Partnerships

The translation of a novel compound from a university laboratory to a marketable product almost always involves collaboration with industry partners. nih.gov Academic-industrial partnerships are a cornerstone for advancing chemical and pharmaceutical research, providing a bridge between early-stage discovery and later-stage development. nih.govnih.gov

Models for Collaboration:

Sponsored Research Agreements (SRAs): A company funds specific research in an academic lab in exchange for rights (often an option to license) to the resulting intellectual property. This model provides funding for the lab while giving the company access to cutting-edge research.

Material Transfer Agreements (MTAs): These agreements govern the transfer of proprietary materials, such as this compound, from an academic lab to a company for evaluation. MTAs define how the material can be used and address IP rights related to any new discoveries.

Exclusive or Non-Exclusive Licensing: A university's technology transfer office can license the patent rights for a compound to a company. higheredpost.com

Exclusive License: Grants a single company the sole right to develop and commercialize the technology. This is common for early-stage therapeutics that require significant investment.

Non-Exclusive License: Allows multiple companies to use the technology. This is more common for research tools or platform technologies.

Benefits of Academic-Industrial Partnerships:

StakeholderBenefits
Academic Institution/Researcher - Access to research funding.- Industry expertise and resources (e.g., high-throughput screening). ox.ac.uk- A clear pathway for translating research into real-world applications.- Potential for royalty income from licensed technology.
Industrial Partner - Access to novel discoveries and innovative technologies from university labs. nih.gov- Opportunity to build a pipeline of new products.- Ability to leverage academic expertise to solve specific research challenges.- Reduced cost and risk compared to conducting all research in-house.

The National Institutes of Health (NIH) and other funding agencies actively encourage such partnerships through specific funding opportunities designed to facilitate the translation of technologies from academia to industry. nih.govgrants.govgrants.gov These programs recognize that combining the strengths of both sectors is critical for effective translational research. nih.gov Successful collaborations are typically governed by carefully negotiated agreements that clearly define the scope of work, IP ownership, licensing terms, and publication rights.

For a compound like this compound, an academic lab might first patent the molecule and its initial synthesis, then partner with a pharmaceutical company. The company could then conduct further preclinical studies, optimize the compound, and eventually take it through clinical trials, with the university receiving royalties on any future sales.

Future Research Directions and Translational Perspectives Non Clinical Human

Integration of Artificial Intelligence and Machine Learning in N-(4-chlorophenyl)-2-ethoxynicotinamide Analog Design

Machine learning algorithms can analyze extensive datasets to build robust Quantitative Structure-Activity Relationship (QSAR) models. patsnap.com These models can predict the biological activity of hypothetical analogs based on their structural features, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. nih.govpatsnap.com This data-driven approach moves beyond chemical intuition alone, helping to identify subtle trends and activity cliffs that might be missed by human analysis. cas.org Advanced techniques like SHAP (SHapley Additive exPlanations) can provide interpretability to these complex models, helping chemists understand which molecular features are driving the predicted activity and guiding more rational design choices. digitellinc.com

AI/ML TechniqueApplication in Analog Design of this compoundKey Benefit
Quantitative Structure-Activity Relationship (QSAR) Models Predict the biological activity of novel analogs based on their chemical structure. researchgate.netPrioritizes synthesis efforts on the most promising candidates, reducing time and cost. nih.gov
Generative Adversarial Networks (GANs) / RNNs De novo design of novel molecular structures based on the nicotinamide (B372718) scaffold. researchgate.netmedium.comExplores a vast and novel chemical space beyond existing compound libraries. mdpi.com
Reinforcement Learning (RL) Optimizes generated molecules for multiple properties simultaneously (e.g., potency, ADME). mdpi.comCreates well-rounded lead candidates with a higher probability of downstream success.
Interpretable ML (e.g., SHAP) Provides insights into why a model makes a certain prediction, highlighting key molecular features. digitellinc.comGuides medicinal chemists in making more rational, data-driven design decisions.

Exploration of Novel Delivery Systems for Preclinical In Vitro and Animal Studies

The therapeutic efficacy of a promising compound like this compound is intrinsically linked to its ability to reach its biological target in sufficient concentrations. Novel drug delivery systems (NDDS) offer a powerful means to overcome limitations of conventional administration, such as poor solubility, limited bioavailability, and off-target effects. llnl.gov The exploration of NDDS is a critical step in the preclinical development pipeline to enhance the compound's performance in both in vitro and in vivo models. frontiersin.orgnih.gov

Nanoparticle-based systems represent a versatile platform for delivery. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate the compound, protecting it from degradation and allowing for controlled or sustained release. nih.govllnl.gov This can improve the pharmacokinetic profile and potentially reduce dosing frequency. nih.gov Lipid-based systems, including liposomes and solid lipid nanoparticles (SLN), are another promising avenue. stanford.edu Their lipidic nature can enhance the transport of the drug across biological membranes and can be functionalized with targeting ligands to direct the compound to specific tissues or cells, thereby increasing efficacy and reducing systemic exposure. nih.govstanford.edu

For certain applications, hydrogel-based delivery systems may be advantageous. These systems can provide localized, sustained release of the compound, which could be particularly useful for specific therapeutic areas. However, challenges such as the stability of hydrogels in biological fluids need to be addressed in preclinical development. llnl.gov The evaluation of these various delivery systems in preclinical models is essential to select the most suitable formulation strategy to carry forward. frontiersin.org

Delivery SystemDescriptionPotential Preclinical Application for this compound
Polymeric Nanoparticles (e.g., PLGA) Biodegradable polymers encapsulating the drug, allowing for controlled release. llnl.govEnhancing systemic bioavailability and providing sustained release in animal models. nih.gov
Liposomes Spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. stanford.eduImproving cellular uptake in in vitro assays and potentially reducing off-target toxicity in vivo.
Solid Lipid Nanoparticles (SLN) Drug carriers made from solid lipids, offering high stability and controlled release. stanford.eduOvercoming poor aqueous solubility and improving oral bioavailability in pharmacokinetic studies.
Hydrogels Three-dimensional polymer networks that can absorb large amounts of water and provide sustained drug release. llnl.govLocalized delivery in specific animal disease models to assess site-specific efficacy.

Investigation of Polypharmacology and Multi-Target Approaches for Complex Biological Systems

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the understanding that many diseases, particularly complex ones, involve intricate networks of biological pathways. Polypharmacology, the ability of a single compound to interact with multiple targets, is no longer viewed solely as a source of side effects but as a potential therapeutic advantage. frontiersin.orgnih.gov Given that the pyridine (B92270) scaffold is a "privileged structure" found in numerous drugs acting on diverse targets, it is highly probable that this compound and its analogs will exhibit multi-target activity. nih.govdovepress.comnih.govbohrium.com

Future research should proactively investigate the polypharmacological profile of this compound. This can be achieved through a combination of computational prediction and experimental validation. Computational approaches, many of which leverage machine learning, can predict potential off-target interactions by analyzing the compound's structure against large databases of known protein targets and ligand-binding data. nih.govmdpi.com These in silico methods can screen a new molecule against thousands of proteins, generating a list of probable interactions that can then be prioritized for experimental testing. frontiersin.orgnih.gov Such predictive tools use a variety of methods, including 2D chemical similarity, 3D shape and pharmacophore matching, and ML models like Random Forest and Support Vector Machines. stanford.edumdpi.com

Understanding these off-target interactions is crucial. They could reveal novel therapeutic opportunities for this compound in different disease areas or explain unexpected biological activities observed during screening. mdpi.com A multi-target approach could be particularly beneficial for complex diseases where modulating a single protein is insufficient. By intentionally designing or selecting compounds that interact with several key nodes in a disease network, a more robust and effective therapeutic response may be achieved.

ApproachDescriptionRelevance to this compound
Computational Off-Target Prediction Use of AI/ML and cheminformatics to screen a compound's structure against databases of known targets. frontiersin.orgmdpi.comTo generate a ranked list of potential secondary targets for experimental validation.
2D/3D Similarity Searching Compares the compound to other molecules with known biological activities based on topology (2D) or shape/electrostatics (3D). stanford.eduIdentifies potential off-targets by assuming structurally similar molecules may bind to similar proteins.
Machine Learning Classifiers (RF, SVM, aNN) Trains models on vast datasets of compound-target interactions to predict the likelihood of a new compound binding to various targets. mdpi.comProvides a probabilistic assessment of the compound's polypharmacological profile.
Experimental Profiling (e.g., Kinase Panels) In vitro screening of the compound against a broad panel of purified enzymes or receptors.Confirms in silico predictions and quantifies the compound's activity at multiple targets.

Challenges and Opportunities within the Academic Research Pipeline for Novel Chemical Entities

The journey of a novel chemical entity like this compound from an academic laboratory to a potential clinical candidate is fraught with challenges. Academic researchers often face significant hurdles in funding, resources, and the specialized expertise required to advance a compound through the preclinical development pipeline. This gap between basic discovery and commercially viable assets is often referred to as the "valley of death."

Key challenges include the immense cost and time associated with drug discovery. mdpi.com Academic grants are often not structured to support the long-term, expensive studies required for lead optimization, formulation development, and IND-enabling toxicology. Furthermore, there is often a lack of institutional infrastructure to guide researchers through the complex legal, regulatory, and commercial aspects of drug development. mdpi.com Data management and the integration of disparate datasets also pose a significant challenge for academic labs, which may lack centralized informatics solutions. researchgate.net

Despite these obstacles, significant opportunities exist. The rise of open science and collaborative consortia allows academic labs to partner with industry, philanthropic organizations, and other academic centers to pool resources and expertise. These collaborations can provide access to screening libraries, specialized assays, and the know-how needed to navigate the development process. Moreover, the increasing availability of powerful computational tools and AI/ML platforms can help to de-risk projects at an early stage, making them more attractive for further investment. cas.org By leveraging these technologies to generate more robust and predictive data, academic researchers can increase the chances of their novel chemical entities successfully traversing the research pipeline and making a tangible impact on human health.

AspectChallengesOpportunities
Funding & Resources Limited availability of long-term funding for preclinical development; high cost of specialized studies. mdpi.comCollaborative grants; partnerships with industry or foundations; access to core facilities.
Expertise Lack of in-house expertise in regulatory affairs, intellectual property, and commercialization. mdpi.comUniversity technology transfer offices; engagement with experienced consultants and mentors.
"Valley of Death" Difficulty in advancing a promising hit compound to a lead candidate suitable for investment.De-risking projects with advanced computational modeling and AI/ML to attract investment. cas.org
Data Management Data often siloed in different formats, making it difficult to leverage historical knowledge. researchgate.netAdoption of electronic lab notebooks and centralized data platforms; digitalization of research data. cas.org

Q & A

How can researchers confirm the structural integrity of N-(4-chlorophenyl)-2-ethoxynicotinamide during synthesis?

Methodological Answer:
Structural confirmation requires a multi-technique approach:

  • NMR Spectroscopy : Analyze proton (¹H) and carbon-13 (¹³C) spectra to verify substituent positions, particularly the ethoxy group and chlorophenyl moiety. Integration ratios should align with expected proton counts .
  • IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the amide group, C-O-C stretch at ~1250 cm⁻¹ for the ethoxy group) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula.
  • X-ray Crystallography : For definitive proof, single-crystal X-ray diffraction resolves bond lengths and angles (e.g., as demonstrated for structurally related chlorophenyl-acetamide derivatives ).

What synthetic routes are optimal for this compound, and how can side reactions be minimized?

Methodological Answer:
Key steps include:

  • Amide Coupling : React 2-ethoxynicotinic acid with 4-chloroaniline using coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen .
  • Critical Parameters :
    • Temperature : Maintain 0–5°C during activation to suppress racemization.
    • Solvent Choice : DMF enhances solubility but may require rigorous drying to avoid hydrolysis.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials and byproducts .

How should researchers analyze purity and stability under varying storage conditions?

Methodological Answer:

  • HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Purity ≥95% is typical for pharmacological studies .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures; chlorophenyl derivatives often show stability up to 200°C .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Degradation products (e.g., hydrolyzed amides) indicate moisture sensitivity .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources (e.g., recombinant kinases) across studies .
  • Solubility Optimization : Use DMSO stock solutions ≤0.1% v/v to avoid solvent interference. For low solubility, employ β-cyclodextrin encapsulation .
  • Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) to normalize inter-study variability .

What strategies are effective for optimizing reaction yields in multi-step syntheses of similar nicotinamide derivatives?

Methodological Answer:

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) systematically. For example, KOH-catalyzed condensations show peak yields at 40–50°C in ethanol/water mixtures .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before byproduct formation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for amide bond formation while maintaining >85% yield .

How can computational methods elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR kinases). Focus on hydrogen bonding with the ethoxy group and hydrophobic interactions with the chlorophenyl ring .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and Hammett constants. Validate with experimental IC₅₀ data from enzyme inhibition assays .
  • MD Simulations : Run 100-ns trajectories to assess binding stability in physiological conditions (e.g., solvated systems with CHARMM force fields) .

What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Crystal Growth Issues : Chlorophenyl derivatives often form twinned crystals. Use slow evaporation (hexane/ethyl acetate) at 4°C to improve lattice formation .
  • Data Collection : Resolve weak diffraction via synchrotron radiation (λ = 0.7–1.0 Å). For example, related compounds in the CCDC database show space group P2₁/c with Z = 4 .
  • Hydrogen Bonding Analysis : Identify intramolecular interactions (e.g., N-H···O=C) that stabilize the crystal packing, as seen in analogous structures .

How do researchers validate the mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations. A non-competitive inhibition pattern suggests binding to an allosteric site .
  • ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, ΔS) to distinguish enthalpic (hydrogen bonding) vs. entropic (hydrophobic) contributions .
  • Fluorescence Quenching : Monitor tryptophan residue emission shifts upon compound binding to confirm conformational changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.